(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C20H17NO4S and its molecular weight is 367.42. The purity is usually 95%.
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Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)acrylamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
- Molecular Formula : C18H17N2O4S
- Molecular Weight : 355.39 g/mol
- CAS Number : 2035003-65-5
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The presence of the benzo[d][1,3]dioxole and furan moieties suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
-
Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including:
- HL-60 (Leukemia) : IC50 = 0.5 μM
- Hep3B (Hepatoma) : IC50 = 0.8 μM
- A549 (Lung Carcinoma) : IC50 = 0.7 μM
- Mechanisms of Action : The compound appears to induce apoptosis through both death receptor and mitochondrial pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, suggesting that it activates intrinsic apoptotic signaling pathways .
Structure-Activity Relationship (SAR)
The unique structure of this compound allows for diverse interactions with biological targets. The following table summarizes some structural features and their associated activities:
Compound Name | Structural Features | Notable Activity |
---|---|---|
(E)-Cinnamamide | Cinnamoyl group | Anti-inflammatory |
Quercetin | Flavonoid structure | Antioxidant |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-3-yl)acrylamide | Benzo[d][1,3]dioxole & furan rings | Anticancer |
The combination of these aromatic rings is hypothesized to enhance the compound's binding affinity to biological targets, contributing to its observed potency .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- In Vivo Studies : Animal models treated with the compound showed significant tumor growth inhibition compared to control groups. This suggests that the compound not only exhibits in vitro cytotoxicity but also has therapeutic potential in vivo .
- Combination Therapies : Preliminary studies indicate that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatments .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(6-4-15-3-5-18-19(10-15)25-14-24-18)21(11-16-7-8-23-13-16)12-17-2-1-9-26-17/h1-10,13H,11-12,14H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRHTEWGEMJCPJ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.